molecular formula C12H14N4O B12484070 2-[(E)-(4-ethoxyphenyl)diazenyl]-4-methyl-1H-imidazole

2-[(E)-(4-ethoxyphenyl)diazenyl]-4-methyl-1H-imidazole

Cat. No.: B12484070
M. Wt: 230.27 g/mol
InChI Key: DNLMSFKQRKZGKK-UHFFFAOYSA-N
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Description

2-[(E)-(4-ethoxyphenyl)diazenyl]-4-methyl-1H-imidazole is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and pharmaceuticals. The compound’s structure consists of an imidazole ring substituted with a 4-ethoxyphenyl diazenyl group and a methyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(4-ethoxyphenyl)diazenyl]-4-methyl-1H-imidazole typically involves the diazotization of 4-ethoxyaniline followed by coupling with 4-methylimidazole. The reaction conditions include:

    Diazotization: 4-ethoxyaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-methylimidazole in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the desired azo compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(4-ethoxyphenyl)diazenyl]-4-methyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite (Na2S2O4) or zinc dust in acidic conditions.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Sodium dithionite (Na2S2O4) in aqueous medium or zinc dust in acidic medium.

    Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using halogens (Cl2, Br2) in the presence of a catalyst.

Major Products

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-[(E)-(4-ethoxyphenyl)diazenyl]-4-methyl-1H-imidazole has various scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and coordination compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.

    Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors.

Mechanism of Action

The mechanism of action of 2-[(E)-(4-ethoxyphenyl)diazenyl]-4-methyl-1H-imidazole involves its interaction with biological molecules and cellular pathways. The azo group can undergo reduction to form amines, which can interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, disrupting cellular processes and exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-(4-hydroxyphenyl)diazenyl]-4-methyl-1H-imidazole
  • 2-[(E)-(4-methoxyphenyl)diazenyl]-4-methyl-1H-imidazole
  • 2-[(E)-(4-chlorophenyl)diazenyl]-4-methyl-1H-imidazole

Uniqueness

2-[(E)-(4-ethoxyphenyl)diazenyl]-4-methyl-1H-imidazole is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and stability, making it a valuable molecule for various applications.

Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

(4-ethoxyphenyl)-(5-methyl-1H-imidazol-2-yl)diazene

InChI

InChI=1S/C12H14N4O/c1-3-17-11-6-4-10(5-7-11)15-16-12-13-8-9(2)14-12/h4-8H,3H2,1-2H3,(H,13,14)

InChI Key

DNLMSFKQRKZGKK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=NC=C(N2)C

Origin of Product

United States

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